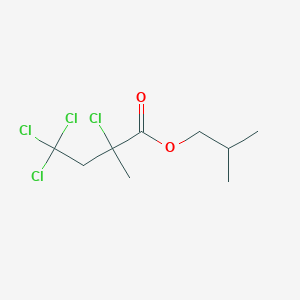
Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester is a chemical compound with a complex structure It is an ester derivative of butanoic acid, characterized by the presence of multiple chlorine atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, 2-methylpropyl ester
- Butanoic acid, 2-methyl-, methyl ester
Uniqueness
Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester is unique due to the presence of multiple chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other butanoic acid esters, which may not have such extensive halogenation.
Propiedades
Número CAS |
406911-93-1 |
|---|---|
Fórmula molecular |
C9H14Cl4O2 |
Peso molecular |
296.0 g/mol |
Nombre IUPAC |
2-methylpropyl 2,4,4,4-tetrachloro-2-methylbutanoate |
InChI |
InChI=1S/C9H14Cl4O2/c1-6(2)4-15-7(14)8(3,10)5-9(11,12)13/h6H,4-5H2,1-3H3 |
Clave InChI |
LSTGQXLKSKLIQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C)(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


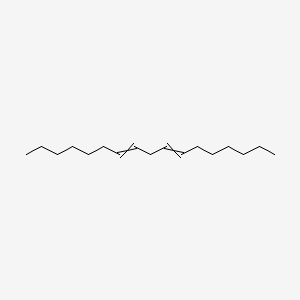
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
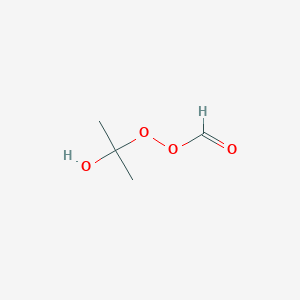
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
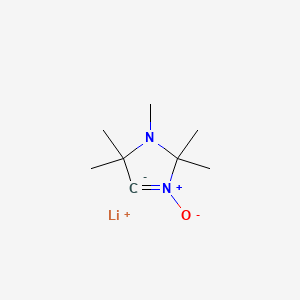


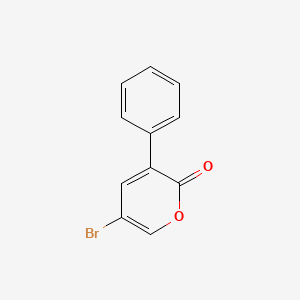
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
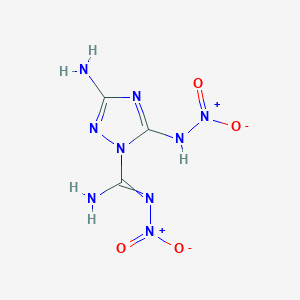
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
